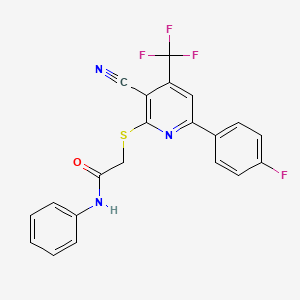

2-((3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-phenylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H13F4N3OS and its molecular weight is 431.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-phenylacetamide , also known by its CAS number 618076-40-7, is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications.

Molecular Characteristics

The molecular formula of this compound is C22H15F4N3OS, with a molecular weight of approximately 433.43 g/mol. The structure features a pyridine ring, a cyano group, and trifluoromethyl substituents, which are known to enhance the lipophilicity and biological activity of organic compounds.

Structural Representation

The structural representation can be summarized as follows:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research into related pyridine derivatives has demonstrated their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound's role in inhibiting Polo-like Kinase 1 (Plk1), a crucial regulator of cell division, suggests it may have therapeutic potential in treating cancers characterized by Plk1 overexpression .

Insecticidal Properties

In addition to its potential as an anticancer agent, this compound has been evaluated for its insecticidal activity. A study employing a leaf disc-dipping assay showed that similar pyridine derivatives effectively controlled the larvae of Plutella xylostella, a significant pest in agriculture. The bioactivity was attributed to the disruption of key metabolic pathways in the larvae, leading to increased mortality rates .

Pharmacokinetic Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. Preliminary data suggest that the compound exhibits favorable pharmacokinetic properties, including moderate bioavailability and a half-life conducive to therapeutic use. Further studies are necessary to elucidate its metabolic pathways and interactions with cytochrome P450 enzymes .

Case Study 1: Anticancer Efficacy

A recent investigation focused on the anticancer efficacy of a related compound in vitro against various human cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 50 μM across different cell lines. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Case Study 2: Insecticidal Activity

In another study assessing insecticidal activity, leaf discs treated with the compound showed a significant reduction in larval feeding and growth compared to untreated controls. The effective concentration (EC50) was determined to be approximately 25 μM, indicating strong potential for agricultural applications .

Summary of Biological Activities

| Activity Type | Model Organism/Cell Line | IC50/EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Various human cancer cell lines | 10 - 50 | Induction of apoptosis via caspase activation |

| Insecticidal | Plutella xylostella larvae | 25 | Disruption of metabolic pathways |

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | TBD (To Be Determined) |

| Metabolism | CYP450 involvement |

科学研究应用

Introduction to 2-((3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-phenylacetamide

The compound This compound is a complex organic molecule that has garnered attention in various fields of research, particularly in medicinal chemistry and agricultural applications. Its unique structural features, including a pyridine ring with trifluoromethyl and cyano groups, suggest potential for diverse biological activities.

Structural Formula

The molecular formula for this compound is C23H14F4N4OS, with a molecular weight of approximately 502.51 g/mol. The presence of fluorine and cyano groups enhances its lipophilicity and potential biological interactions.

Medicinal Chemistry

Research has indicated that derivatives of N-phenylacetamide compounds exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth at low concentrations.

- Antitubercular Properties : Studies have demonstrated that related compounds can act against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating potential as affordable antitubercular agents .

Agricultural Applications

The compound's structural characteristics make it a candidate for use as an insecticide. Research has shown that similar phenylpyrazole compounds exhibit potent insecticidal activity against pests like Plutella xylostella (diamondback moth), suggesting that modifications to the structure could enhance efficacy .

Fluorescent Pesticides

The incorporation of fluorescent moieties into the compound allows for its application in the development of fluorescent pesticides. This characteristic facilitates the tracking and monitoring of pesticide residues in agricultural settings, providing a dual function of pest control and environmental safety .

Insights from Research

- Antimicrobial Efficacy : The compound's derivatives have shown varied antimicrobial activities, suggesting that structural modifications can enhance potency against specific pathogens.

- Insect Resistance Management : The use of such compounds in agriculture could lead to the development of novel insecticides that are effective against resistant pest populations.

- Environmental Monitoring : The fluorescent properties of these compounds could be leveraged for real-time monitoring of pesticide application and residue levels, promoting sustainable agricultural practices.

属性

IUPAC Name |

2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F4N3OS/c22-14-8-6-13(7-9-14)18-10-17(21(23,24)25)16(11-26)20(28-18)30-12-19(29)27-15-4-2-1-3-5-15/h1-10H,12H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBGDEBGMURQMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F4N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618076-36-1 |

Source

|

| Record name | 2-((3-CYANO-6-(4-F-PH)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL)THIO)-N-PHENYLACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。